2-(1H-Benzo[d]imidazol-5-yl)acetonitrile
CAS No.: 110925-52-5
VCID: VC0009019
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
![2-(1H-Benzo[d]imidazol-5-yl)acetonitrile - 110925-52-5](/images/no_structure.jpg)
Description | 2-(1H-Benzo[d]imidazol-5-yl)acetonitrile is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a benzimidazole ring, a bicyclic structure consisting of a fused benzene and imidazole ring, which is substituted with an acetonitrile group. The general formula for this compound is C10H8N3, indicating it contains ten carbon atoms, eight hydrogen atoms, and three nitrogen atoms. Benzimidazoles have garnered significant interest due to their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. The synthesis of such compounds often involves various methods, including cyclization reactions and functional group modifications, which enhance their biological efficacy and selectivity against specific targets in pharmacological studies . In terms of related compounds, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is another derivative that shares structural similarities with 2-(1H-Benzo[d]imidazol-5-yl)acetonitrile. It also possesses a benzimidazole core but includes a methyl group substitution at a different position on the imidazole ring . Another similar compound is 1H-Benzimidazol-2-ylacetonitrile, which has been studied for its potential applications in cancer treatment and other therapeutic areas . These compounds exemplify the versatility of the benzimidazole scaffold in drug design and development, showcasing their importance in ongoing research aimed at discovering new bioactive agents . |
---|---|
CAS No. | 110925-52-5 |
Product Name | 2-(1H-Benzo[d]imidazol-5-yl)acetonitrile |
Molecular Formula | C9H7N3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 2-(3H-benzimidazol-5-yl)acetonitrile |
Standard InChI | InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12) |
Standard InChIKey | ZQLUGIGOZJUGRM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CC#N)NC=N2 |
Canonical SMILES | C1=CC2=C(C=C1CC#N)NC=N2 |
Synonyms | 1H-Benzimidazole-5-acetonitrile(9CI) |
PubChem Compound | 13846352 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume